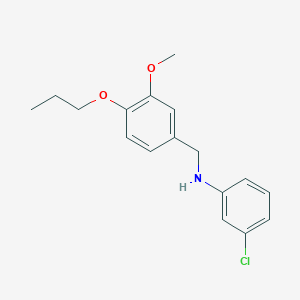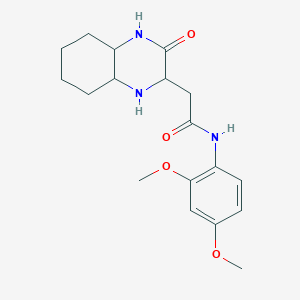![molecular formula C9H7Cl2NO2S B4764426 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile](/img/structure/B4764426.png)
3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile
説明
3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays an important role in various physiological processes, including regulation of blood flow, neurotransmission, and inflammation. The adenosine A1 receptor is one of four subtypes of adenosine receptors, and it is widely expressed in the central nervous system, cardiovascular system, and other tissues. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
作用機序
The adenosine A1 receptor is a G protein-coupled receptor that inhibits adenylate cyclase activity and reduces cAMP levels. 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile binds to the A1 receptor with high affinity and prevents the binding of adenosine, resulting in the inhibition of downstream signaling pathways. This blockade of the A1 receptor has been shown to have various effects on different tissues and organs, depending on the physiological context.
Biochemical and Physiological Effects:
3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile has been shown to have various biochemical and physiological effects in different tissues and organs. In the cardiovascular system, 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile has been shown to reduce ischemia-reperfusion injury and protect against myocardial infarction. In the central nervous system, 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile has been shown to have anticonvulsant and neuroprotective effects, as well as modulate the release of neurotransmitters, such as dopamine and glutamate. In addition, 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile has been shown to have anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile has several advantages as a research tool, including its high selectivity and affinity for the A1 receptor, which allows for specific targeting of this receptor subtype. However, 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile also has some limitations, such as its relatively low solubility in water and some organic solvents, which can limit its use in certain experimental conditions. In addition, 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile can have off-target effects at high concentrations, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile and the adenosine A1 receptor. One area of interest is the role of the A1 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the potential therapeutic applications of A1 receptor antagonists, such as 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile, in these conditions. Another area of interest is the development of new A1 receptor antagonists with improved pharmacological properties, such as increased solubility and selectivity. Finally, the use of 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile as a tool for studying the A1 receptor in vivo, using animal models, is an important area of future research.
科学的研究の応用
3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile has been widely used as a research tool to study the function and pharmacology of the adenosine A1 receptor. It has been shown to selectively block the A1 receptor with high affinity, without affecting other adenosine receptor subtypes. This specificity allows researchers to investigate the role of the A1 receptor in various physiological and pathological processes, such as ischemia-reperfusion injury, epilepsy, and pain.
特性
IUPAC Name |
3-(2,5-dichlorophenyl)sulfonylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO2S/c10-7-2-3-8(11)9(6-7)15(13,14)5-1-4-12/h2-3,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTOIMOKDNLOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)CCC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichloro-benzenesulfonyl)-propionitril e | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate](/img/structure/B4764351.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)-3-phenylpropanamide](/img/structure/B4764358.png)
![5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide](/img/structure/B4764362.png)
![1-benzyl-7,8-dimethoxy-5-(4-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4764368.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4764377.png)
![3-methyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4764383.png)
![2-[(4-chlorophenyl)thio]-N-[2-(cyclohexylthio)ethyl]acetamide](/img/structure/B4764397.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4764417.png)
![N-{3-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4764423.png)

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B4764435.png)
![5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4764440.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4764448.png)